

Epilactose: A Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

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Compound of Interest

Compound Name: *Epilactose*

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Abstract

Epilactose (4-O- β -D-galactopyranosyl-D-mannose), a rare disaccharide and an epimer of lactose, is emerging as a molecule of significant interest in the fields of food science, nutrition, and therapeutics.^[1] Initially identified in heat-treated dairy products, its presence is a result of the chemical transformation of lactose.^{[1][2]} Beyond its incidental formation, enzymatic synthesis of **epilactose** has been a key area of research, unlocking its potential for various applications. This technical guide provides a comprehensive overview of the discovery of **epilactose**, its natural occurrence, and the analytical methods for its quantification. Furthermore, it delves into its biological effects, particularly its role as a prebiotic and its influence on mineral absorption, supported by detailed experimental protocols and pathway visualizations.

Discovery and Natural Occurrence

Epilactose is not typically found in raw milk but is formed from lactose through the Lobry de Bruyn-Alberda van Ekenstein transformation during heat treatment processes such as pasteurization and ultra-high temperature (UHT) treatment.^{[2][3]} This non-enzymatic isomerization results in the conversion of the glucose moiety of lactose into mannose, yielding **epilactose**.^[1] Consequently, **epilactose** is present in extremely small quantities in commercially available heat-treated milk and dairy products.^[1] While its primary association is

with dairy, some research has indicated the presence of **epilactose** in the marine microalga *Chlorella pyrenoidosa*.[\[4\]](#)[\[5\]](#)

Quantitative Data on Natural Occurrence and Enzymatic Production

The concentration of **epilactose** in natural sources and the yields from enzymatic production are critical parameters for research and industrial applications. The following tables summarize the available quantitative data.

Table 1: Concentration of **Epilactose** in Milk Products

Milk Product Type	Detection Method	Reported Concentration / Detection Limit	Reference
Milk Samples	Dual HPLC Analysis	Detection Limit: 4.73 mg/L	[2]
Heat-Treated Milk	Not Specified	Extremely small quantities	[1]
UHT Treated Products	HPLC	Minor amounts	[3]

Table 2: Yields of **Epilactose** from Enzymatic Conversion of Lactose

Enzyme Source	Substrate	Yield	Reference
Cellobiose 2-epimerase from <i>Caldicellulosiruptor saccharolyticus</i>	Lactose in Milk (1.5% fat)	7.49 g/L (15.5%) after 24h at 50°C	[6]
Cellobiose 2-epimerase from <i>Caldicellulosiruptor saccharolyticus</i>	Lactose in Milk (1.5% fat)	6.57 g/L (13.6%) after 72h	[6]
Cellobiose 2-epimerase from <i>Flavobacterium johnsoniae</i>	Lactose in Milk	~30-33%	[7]
Cellobiose 2-epimerase from <i>Pedobacter heparinus</i>	Lactose in Milk	~30-33%	[7]
Recombinant Cellobiose 2-epimerase from <i>Caldicellulosiruptor saccharolyticus</i> in <i>Saccharomyces cerevisiae</i>	Lactose (50 g/L)	27%	[8][9]
Cellobiose 2-epimerase from <i>Thermoanaerobacterium saccharolyticum</i>	Lactose	24%	[10]
Cellobiose 2-epimerase from <i>Dysgonomonas gadei</i>	Lactose in Milk Ultrafiltrate (Batch)	29.9%	[11]
Cellobiose 2-epimerase from <i>Dysgonomonas gadei</i>	Lactose in Milk Ultrafiltrate (EMR)	18.5%	[11]

Methodologies for Epilactose Analysis

Accurate quantification of **epilactose**, often in the presence of high concentrations of lactose and other isomers like lactulose, requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.

Dual High-Performance Liquid Chromatography (HPLC) Analysis

A validated dual HPLC method allows for the precise separation and quantification of lactose, lactulose, and **epilactose** in complex matrices like milk.^[2]^[12]

Method 1: Quantification of Lactose and **Epilactose**^[2]

- Chromatographic System: HPLC coupled with a UV detector.
- Pre-column Derivatization: Required for UV detection.
- Stationary Phase: C18 column.
- Mobile Phase: Eluent containing an ion-pair reagent.

Method 2: Quantification of Lactulose^[2]

- Chromatographic System: HPLC coupled with an Evaporative Light Scattering Detector (ELSD).
- Stationary Phase: Trimodal stationary phase (hydrophilic interaction, anion- and cation-exchange properties).
- Mobile Phase: Acetonitrile/ammonium formate buffer.

Alternative HPLC Method^[13]

- Chromatographic System: HPLC with a Refractive Index (RI) detector.
- Stationary Phase: Polymer-based amino HILIC column (e.g., Shodex VG-50 4E).

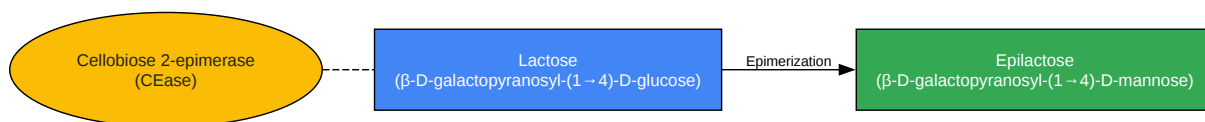
- Mobile Phase: Acetonitrile/Methanol/Water (75/20/5).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.

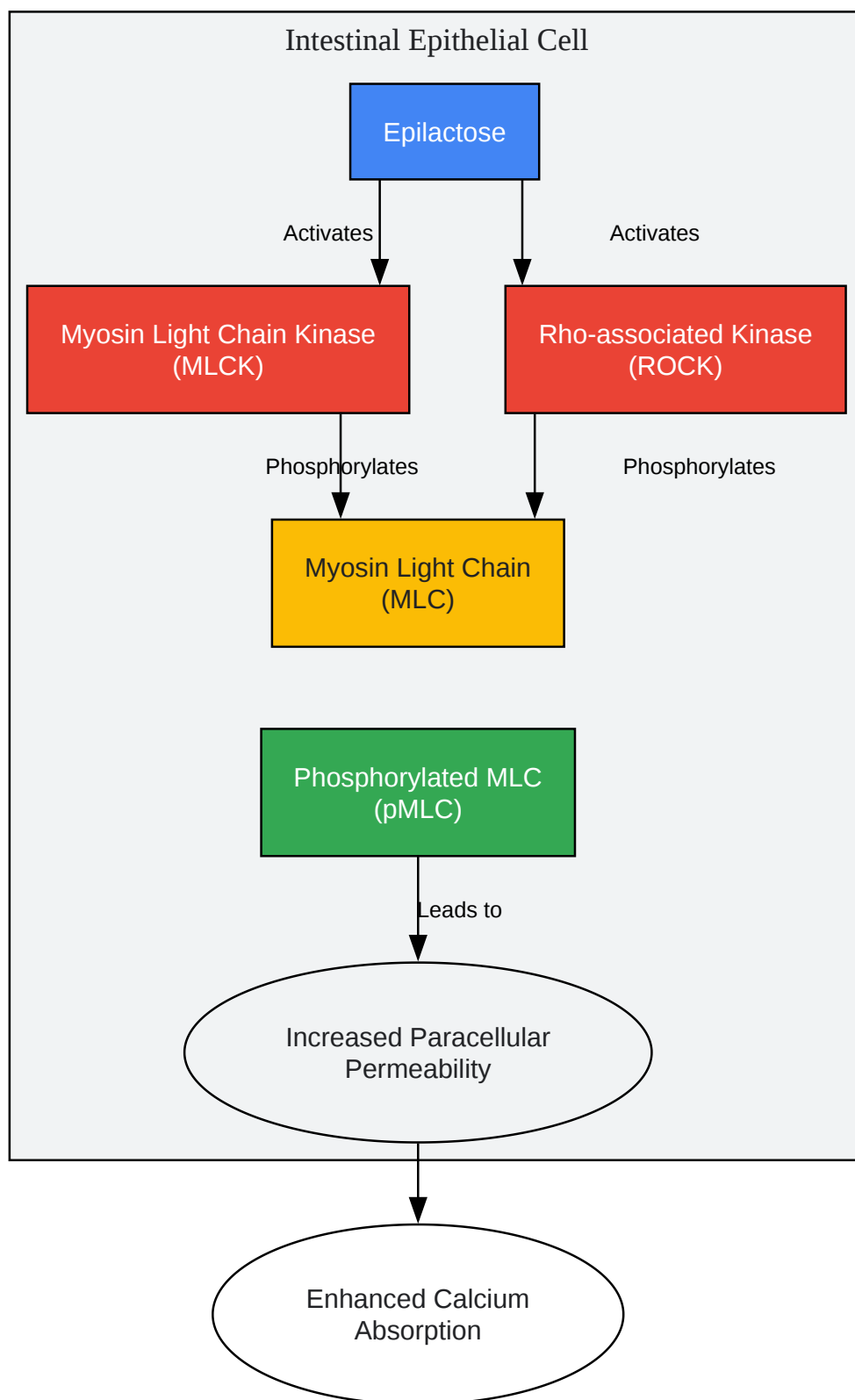
Biological Significance and Signaling Pathways

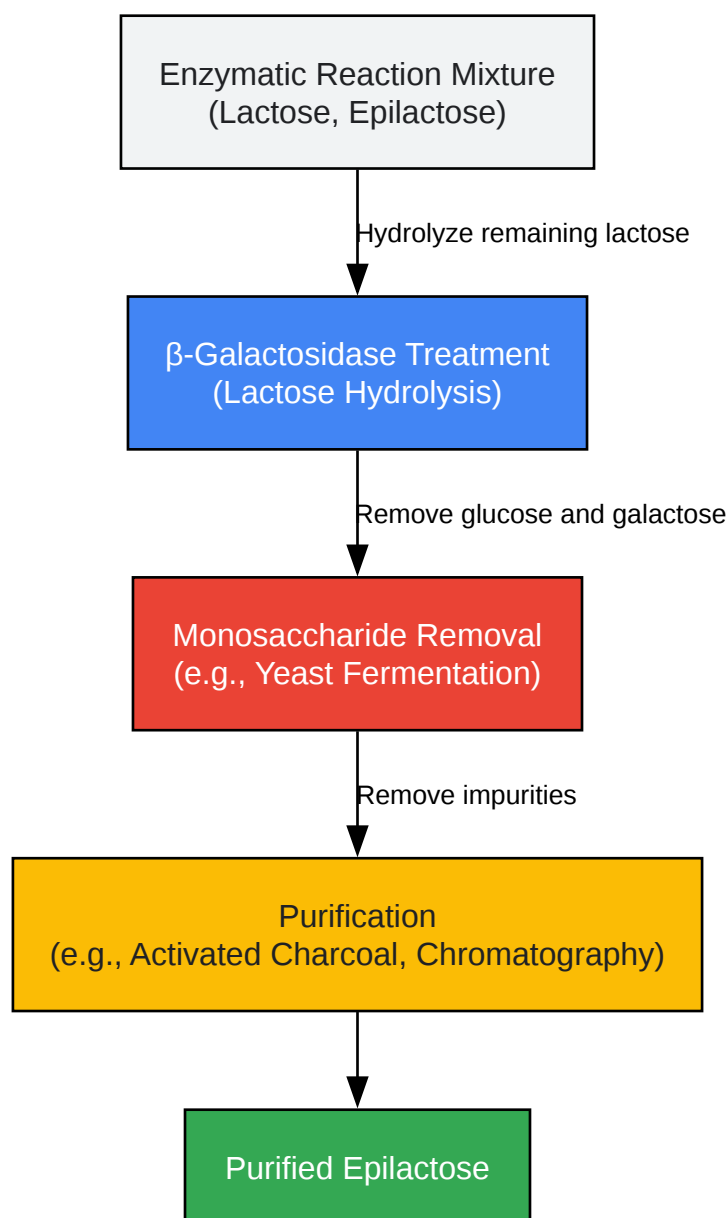
Epilactose is recognized as a non-digestible carbohydrate with significant prebiotic effects.^[1]^[14] It promotes the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.^[14] Furthermore, **epilactose** has been shown to enhance the intestinal absorption of minerals like calcium and iron.^[1]^[15]^[16]

Enzymatic Formation of Epilactose

The primary biotechnological route for **epilactose** production is the enzymatic conversion of lactose using Cellobiose 2-epimerase (CEase) (EC 5.1.3.11).^[15]^[17] This enzyme catalyzes the epimerization of the D-glucose unit at the reducing end of lactose to a D-mannose unit.^[15]







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